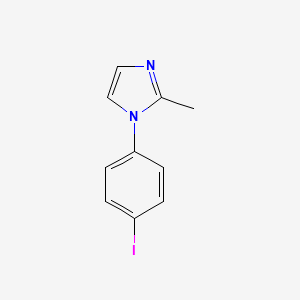

1-(4-iodophenyl)-2-methyl-1H-imidazole

Vue d'ensemble

Description

1-(4-Iodophenyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole typically involves the iodination of a phenyl-imidazole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Iodophenyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenyl-imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that imidazole derivatives, including 1-(4-iodophenyl)-2-methyl-1H-imidazole, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific enzymes involved in tumor growth.

- Case Study : A study demonstrated that certain imidazole derivatives induced apoptosis in cancer cell lines through the activation of caspases, leading to cell death. The compound was found to have an IC50 value indicating effective cytotoxicity against various cancer types, including gastric and breast cancers .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 45 µg/mL |

These results suggest that this compound exhibits comparable potency to conventional antibiotics, making it a candidate for further development in antimicrobial therapies .

Urease Inhibition

The compound has shown potential as a urease inhibitor, which is crucial for treating infections caused by urease-producing bacteria.

- Case Study : In vitro studies indicated that the compound inhibited urease activity with an IC50 value of approximately 0.03 µM, demonstrating its effectiveness as a therapeutic agent against related infections .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various derivatives have been synthesized to enhance its biological activity.

Synthesis Pathway

- Starting Materials : 4-Iodobenzaldehyde and methylimidazole.

- Reaction Conditions : The reaction is carried out in an organic solvent under reflux conditions.

- Yield : Typically yields around 70-80% purity after purification processes.

Mécanisme D'action

The mechanism of action of 1-(4-iodophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparaison Avec Des Composés Similaires

4-Iodobiphenyl: Similar in structure but lacks the imidazole ring, making it less versatile in biological applications.

1-(4-Iodophenyl)-3-methyl-1H-imidazole: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

4-Iodoacetophenone: Contains an iodine atom on a phenyl ring but with a different functional group, resulting in different chemical properties and uses.

Uniqueness: 1-(4-Iodophenyl)-2-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(4-Iodophenyl)-2-methyl-1H-imidazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9IN2

- Molecular Weight : 284.1 g/mol

- CAS Number : 179420-75-8

- IUPAC Name : 1-(4-iodophenyl)-2-methylimidazole

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with a suitable imidazole precursor. The methodology can vary, but common approaches include:

- Condensation Reactions : Using imidazole derivatives and halogenated phenyl compounds.

- Substitution Reactions : Employing nucleophilic substitutions to introduce the iodine atom onto the aromatic ring.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated the antibacterial activity of various imidazo[1,2-α]pyrimidine derivatives, suggesting that similar structures, including this compound, may also possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium smegmatis | 128 µg/mL |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. According to patent literature, it shows potential as an amyloid beta production inhibitor, which is crucial in the context of neurodegenerative diseases . The compound's ability to inhibit amyloid production may offer therapeutic avenues for preventing or treating cognitive decline associated with Alzheimer's.

Study on Antimicrobial Efficacy

In a controlled study assessing various imidazole derivatives, including this compound, researchers found that this compound exhibited promising antibacterial activity. The study utilized standard microbiological techniques to determine MIC values against a panel of bacterial strains. The results indicated that modifications in the imidazole structure could enhance antimicrobial potency.

Neuroprotective Mechanism Investigation

A recent investigation into the neuroprotective mechanisms of imidazole derivatives highlighted the role of oxidative stress reduction and anti-inflammatory effects. In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to amyloid beta . This suggests a dual mechanism of action where the compound not only inhibits amyloid production but also mitigates oxidative damage.

Propriétés

IUPAC Name |

1-(4-iodophenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKMONQSPHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461366 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-75-8 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.